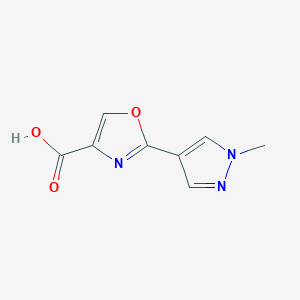

2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid

描述

2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique pyrazole and oxazole moieties, has been studied for various pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

The chemical formula of this compound is with a molecular weight of 193.16 g/mol. Its structural representation can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid |

| Molecular Formula | C8H7N3O3 |

| Molecular Weight | 193.16 g/mol |

| PubChem CID | 62235213 |

Antibacterial Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant antibacterial properties. For instance, derivatives of pyrazole have shown effectiveness against various pathogenic bacteria. A study reported that related compounds demonstrated moderate to excellent antibacterial activity against Xanthomonas species with effective concentrations (EC50) ranging from 5.44 to 12.85 µg/mL, outperforming standard bactericides .

Antifungal Activity

Similar to its antibacterial properties, the compound has been evaluated for antifungal activity. Compounds with the pyrazole structure have shown effectiveness against several fungal strains, indicating a broad spectrum of antifungal action .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with significant reductions in cell viability observed . The mechanism of action appears to involve the induction of apoptosis and inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against E. coli and S. aureus, showing promising results with certain compounds exhibiting significant inhibition at low concentrations .

- Anticancer Screening : Another investigation involved screening various pyrazole derivatives against multiple cancer cell lines, revealing that modifications in the chemical structure significantly influenced their activity profiles .

- Inflammation Models : In vivo models have demonstrated that specific pyrazole compounds can effectively reduce inflammation in conditions such as arthritis and colitis by downregulating inflammatory mediators .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid have been shown to disrupt bacterial cell membranes, leading to cell lysis and death. In a study evaluating various derivatives, some exhibited EC50 values lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .

Anticancer Potential

The pyrazole and oxazole moieties are known for their anticancer activities. Studies have suggested that compounds containing these structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exploration of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole derivatives in cancer research is ongoing, with promising results in preclinical models .

Agrochemical Applications

Pesticidal Properties

The compound's structural features suggest potential use in agrochemicals. Recent studies have focused on the synthesis of pyrazole-based compounds that exhibit fungicidal and herbicidal properties. For example, novel derivatives have been developed that show effectiveness against phytopathogenic bacteria and fungi, making them viable candidates for agricultural applications .

Material Science Applications

Polymer Chemistry

In material science, compounds like this compound can serve as building blocks for synthesizing functional polymers. These polymers could possess unique optical or electronic properties due to the heterocyclic nature of the compound. Research into polymerization techniques involving this compound is still in preliminary stages but holds potential for developing advanced materials .

Case Studies

常见问题

Basic Research Questions

Q. What synthetic routes are available for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid, and how can yields be optimized?

- Methodology :

- Ester Hydrolysis : Start with ester precursors (e.g., ethyl or methyl esters of the oxazole-carboxylic acid). Hydrolysis under basic conditions (NaOH or KOH in aqueous ethanol) typically achieves high yields (≥80%) .

- Cyclocondensation : Use a cyclocondensation reaction between pyrazole aldehydes and oxazole precursors. For example, react 1-methyl-1H-pyrazole-4-carbaldehyde with a malonic acid derivative under reflux with acetic anhydride and sodium acetate as catalysts .

- Optimization : Vary reaction temperature, catalyst loading, and purification methods (e.g., recrystallization vs. column chromatography) to improve purity and yield. Monitor progress via TLC or HPLC.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, oxazole ring vibrations ~1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the pyrazole methyl group appears as a singlet (~3.9 ppm in ¹H NMR), and oxazole protons resonate between 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₇N₃O₃; theoretical 193.16 g/mol) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s structure?

- Methodology :

- Crystallization : Grow crystals via slow evaporation in solvents like methanol/water.

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation. Process data with SHELXT for structure solution and SHELXL for refinement .

- Validation : Check R-factors (<5%), bond lengths, and angles against DFT-optimized geometries .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodology :

- Software : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .

- Reactivity Insights : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Compare theoretical IR/NMR spectra with experimental data to validate models .

Q. What strategies address contradictions between experimental and computational data?

- Methodology :

- Purity Verification : Re-examine synthesis (e.g., HPLC purity >98%) to rule out impurities affecting spectral data .

- Parameter Adjustment : Tweak computational settings (e.g., solvent effects in DFT, basis set size) to better match experimental observations .

- Multi-Technique Validation : Cross-validate using alternative methods (e.g., XPS for oxidation states, Raman spectroscopy for vibrational modes).

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., pyrazole methyl group, oxazole carboxylic acid) and test derivatives for activity .

- In Vitro Assays : Screen against target enzymes (e.g., fungicidal activity via mycelial growth inhibition assays) or cancer cell lines (MTT assay) .

- Docking Studies : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., BRD4 inhibitors) .

属性

IUPAC Name |

2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFSJWWNNSUMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。